2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride is a complex organic compound with potential applications in pharmaceuticals, particularly in the development of new therapeutic agents. This compound is characterized by its unique molecular structure and specific functional groups that contribute to its biological activity.
This compound can be synthesized through various chemical reactions involving starting materials that are readily available in chemical laboratories. The synthesis typically involves the reaction of specific amines and carbonyl compounds under controlled conditions.
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride can be classified as a quinazolinone derivative. Quinazolinones are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride typically involves the following methods:
The synthesis may require specific catalysts or reagents to facilitate the reactions. Temperature control and reaction time are critical to ensure high yields and purity of the final product.
The molecular structure of 2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride features:
The molecular formula is CHClNO, with a molecular weight of approximately 273.75 g/mol. The compound's structural representation can be visualized using molecular modeling software.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under inert atmospheres to prevent unwanted side reactions. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and product purity.
The mechanism of action of 2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride is not fully elucidated but is believed to involve:
In vitro studies have shown that quinazolinone derivatives can inhibit certain enzyme activities or interfere with cell signaling pathways related to inflammation and cancer proliferation.
Relevant data indicates that the melting point ranges from 180°C to 185°C, which is consistent with similar quinazolinone derivatives.
The versatility of this compound makes it a valuable target for ongoing research in medicinal chemistry and drug development.
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride (CAS: 1333729-35-3) emerged as a structurally distinct heterocyclic compound in the early 2010s, with its first detailed chemical registration occurring around 2013. Its identification aligns with increased interest in saturated quinazolinone derivatives as privileged scaffolds in medicinal chemistry. The compound’s specific combination of a hexahydroquinazolin-4-one core and a sterically hindered 2-aminobutan-2-yl substituent represents a deliberate departure from planar quinazolines, aiming to enhance three-dimensional complexity for biological targeting [1] [3]. While its exact discovery process remains proprietary, its commercial availability by 2015 through suppliers like AChemBlock and BLD Pharm indicates active pharmaceutical research applications. The assignment of unique identifiers (MDL: MFCD19982600; PubChem CID: 136141169) further underscores its adoption as a research chemical [1] [3] [4].
This compound exemplifies three key trends in modern heterocyclic chemistry:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1333729-35-3 | [1] [6] |
Molecular Formula | C₁₂H₂₀ClN₃O | [1] [3] |
Molecular Weight | 257.76 g/mol | [1] [6] |
IUPAC Name | 2-(2-aminobutan-2-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one hydrochloride | [1] [3] |
SMILES | CCC(C)(N)C1=NC2=C(CCCC2)C(=O)N1.Cl | [1] [6] |
Purity (Typical) | 95-98% | [1] [8] |
This molecule serves dual roles in drug discovery:
Pharmacological Probe: While direct therapeutic data is limited, its structural analogs demonstrate diverse bioactivities. The hexahydroquinazolinone core resembles dihydropyrimidine (DHPM) "privileged structures" seen in antiviral, calcium channel-modulating, and kinase-inhibiting agents. The 2-aminobutan-2-yl group mirrors pharmacophores in CNS-active compounds, suggesting blood-brain barrier permeability potential [5] [9]. Mechanistically, such scaffolds may interfere with nucleotide metabolism or protein-protein interactions [9].
Synthetic Utility: The molecule functions as a versatile synthon:
Suppliers emphasize its application in fragment-based drug design and combinatorial libraries, leveraging its high fraction of sp³ carbons (Fsp³ = 0.58) to improve solubility and success rates in hit identification [3] [6].
Table 2: Commercial Sourcing and Research Availability
Supplier | Catalog ID | Purity | Pack Sizes | Pricing (USD) | |
---|---|---|---|---|---|
AChemBlock | S81063 | 97% | 1g, 5g | $1,970 (1g); $5,915 (5g) | [1] |
AiFChem | - | 98% | 100mg–10g | Inquiry-based | [6] |
Enamine | ENA333559510 | 95% | Not specified | Not disclosed | [8] |
Pharmint (EOS Med Chem) | - | Unspecified | Bulk quantities | Contact seller | [2] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2